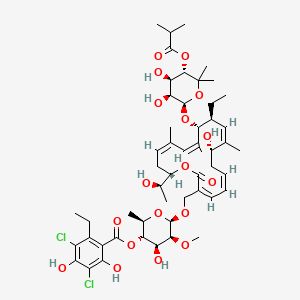

Fidaxomicin (Standard)

Description

Properties

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGNESXIJDCBKN-VUCVDCOISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1/C=C(\[C@H](C/C=C\C=C(/C(=O)O[C@@H](C/C=C(\C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)/C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74Cl2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873857-62-6 | |

| Record name | (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of an Antibiotic: A Technical Guide to the Biosynthesis of Tiacumicin B (Fidaxomicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacumicin B, clinically known as Fidaxomicin (B1672665), is a potent macrocyclic antibiotic with a narrow spectrum of activity, making it a frontline treatment for Clostridioides difficile infections. Its complex structure, featuring an 18-membered macrolactone ring decorated with two deoxy sugars, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the intricate enzymatic machinery and genetic blueprint responsible for the assembly of Tiacumicin B in the actinomycete Dactylosporangium aurantiacum. We will dissect the biosynthetic gene cluster, delineate the functions of key enzymes, present quantitative data on production enhancement, and provide detailed experimental protocols for the study of this remarkable pathway.

Introduction

Tiacumicin B is a member of the tiacumicin family of macrolides, produced by the fermentation of Dactylosporangium aurantiacum subspecies hamdenensis.[1][2] Its unique mechanism of action involves the inhibition of bacterial RNA polymerase, a target distinct from that of many other antibiotic classes.[3][4] The elucidation of its biosynthetic pathway has not only provided fundamental insights into the construction of complex polyketides but has also opened avenues for bioengineering novel analogs with improved therapeutic properties.

The biosynthesis of Tiacumicin B is orchestrated by a large biosynthetic gene cluster (BGC), denoted as the tia cluster.[5][6] This cluster encodes a multimodular Type I polyketide synthase (PKS), glycosyltransferases, tailoring enzymes such as halogenases and methyltransferases, and regulatory proteins that collectively assemble the final intricate molecule.

The Tiacumicin B Biosynthetic Gene Cluster (tia)

The tia gene cluster from Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085 spans approximately 110 kb and was initially predicted to contain over 50 open reading frames (ORFs).[6][7] Subsequent functional analysis has implicated at least 31 of these ORFs in the biosynthesis of Tiacumicin B.[5][6]

Table 1: Key Genes and Their Proposed Functions in the Tiacumicin B Biosynthetic Pathway

| Gene(s) | Encoded Protein(s) | Proposed Function in Tiacumicin B Biosynthesis |

| tiaA1-tiaA4 | Type I Polyketide Synthase (PKS) | Assembly of the 18-membered macrolactone core, tiacumicinone. |

| tiaG1 | Glycosyltransferase | Attachment of D-noviose to the macrolactone core. |

| tiaG2 | Glycosyltransferase | Attachment of D-rhamnose to the macrolactone core. |

| tiaM | FAD-dependent Halogenase | Dihalogenation of the homoorsellinic acid moiety.[5][6] |

| tiaS2 | Sugar C-methyltransferase | Methylation of the rhamnose sugar. |

| tiaS5 | Methyltransferase | O-methylation of the rhamnose sugar. |

| tiaS6 | Acyltransferase | Attachment of the isobutyryl group to the noviose sugar. |

| tiaP1, tiaP2 | Cytochrome P450 monooxygenases | Hydroxylation of the macrolactone core. |

| tiaB | Type I PKS-like enzyme | Synthesis of the homoorsellinic acid moiety. |

| tiaF | Acyltransferase | Attachment of the homoorsellinic acid moiety to rhamnose. |

| fadR1 | LuxR-type transcriptional activator | Positive regulator of the tia gene cluster.[8] |

| mtrA | Pleiotropic regulator | Positive regulator of fidaxomicin biosynthesis.[8] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of Tiacumicin B can be conceptually divided into three major stages: 1) formation of the polyketide aglycone, 2) synthesis and attachment of deoxy sugars, and 3) post-PKS tailoring modifications.

Assembly of the Tiacumicinone Core

The carbon skeleton of Tiacumicin B, an 18-membered macrolactone known as tiacumicinone, is assembled by a large, modular Type I Polyketide Synthase (PKS) encoded by the tiaA1-tiaA4 genes. The assembly process begins with a propionyl-CoA starter unit, followed by the sequential addition of extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. Each module of the PKS is responsible for the incorporation and modification of a specific extender unit.

Glycosylation: The Addition of Deoxy Sugars

Following the formation of the aglycone, two deoxy sugars, D-noviose and D-rhamnose, are attached. This critical step is catalyzed by two dedicated glycosyltransferases:

-

TiaG1: Attaches D-noviose to the macrolactone.

-

TiaG2: Attaches D-rhamnose to the macrolactone.

The genes responsible for the biosynthesis of these deoxy sugars are also located within the tia cluster.

Tailoring Reactions: The Final Touches

A series of tailoring enzymes then modify the glycosylated intermediate to yield the final Tiacumicin B molecule. These modifications include:

-

Acylation: The acyltransferase TiaS6 attaches an isobutyryl group to the noviose sugar.

-

Methylation: The methyltransferases TiaS2 and TiaS5 modify the rhamnose sugar.

-

Orsellinic Acid Moiety Attachment: A separate PKS-like enzyme, TiaB, synthesizes a homoorsellinic acid moiety, which is then attached to the rhamnose sugar by the acyltransferase TiaF.

-

Halogenation: The FAD-dependent halogenase TiaM carries out a dihalogenation of the homoorsellinic acid moiety.[5][6]

-

Hydroxylation: Cytochrome P450 monooxygenases, TiaP1 and TiaP2, introduce hydroxyl groups at specific positions on the macrolactone core.

References

- 1. Production of Fidaxomicin by Strain Breeding and Optimization of Its Fermentation Process [cjph.com.cn]

- 2. Total Synthesis of Tiacumicin B: Study of the Challenging β-Selective Glycosylations* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Tiacumicin B Aglycone - ChemistryViews [chemistryviews.org]

- 5. Characterization of tiacumicin B biosynthetic gene cluster affording diversified tiacumicin analogues and revealing a tailoring dihalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional regulation of the fidaxomicin gene cluster and cellular development in Actinoplanes deccanensis YP-1 by the pleiotropic regulator MtrA - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Fidaxomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin (B1672665) is a first-in-class macrocyclic antibiotic with a narrow spectrum of activity, primarily targeting the Gram-positive, anaerobic bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2] Its unique mechanism of action and targeted spectrum differentiate it from broad-spectrum antibiotics, offering significant clinical advantages, including reduced disruption of the normal gut microbiota.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of fidaxomicin, detailing its efficacy against various bacterial species, the methodologies used for its evaluation, and its mechanism of action.

Mechanism of Action

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase (RNAP).[5][6] It binds to the "switch regions" of the RNAP, preventing the movement required for the opening and closing of the DNA:RNA clamp.[3] This action specifically interferes with the initiation of transcription by preventing the initial separation of DNA strands, thereby halting messenger RNA (mRNA) synthesis and subsequent protein production, which ultimately leads to bacterial cell death.[1][6] The narrow spectrum of fidaxomicin is attributed to the unique target site on the bacterial RNAP and the differing σ subunits of the core RNAP structure among various bacterial species.[1][7]

In Vitro Activity Spectrum

Fidaxomicin demonstrates potent and targeted activity against Clostridioides difficile, including hypervirulent strains like NAP1/BI/027.[8] A key characteristic of fidaxomicin is its minimal impact on the commensal gut microbiota, which is crucial for maintaining colonization resistance against pathogens.[3][9]

Activity Against Clostridioides difficile

Fidaxomicin is highly active against C. difficile isolates. Numerous in vitro studies have demonstrated its potent bactericidal activity, with Minimum Inhibitory Concentration (MIC) values that are generally lower than those of vancomycin, a standard treatment for C. difficile infection (CDI).[1][8]

Activity Against Other Gram-Positive Bacteria

Fidaxomicin exhibits moderate in vitro activity against other Gram-positive bacteria, including staphylococci and enterococci.[1][10] However, the MIC values for these organisms are generally higher than those observed for C. difficile.[10]

Activity Against Gram-Negative Bacteria and Anaerobes

Fidaxomicin has poor activity against Gram-negative bacteria and many anaerobic bacteria that constitute the normal colonic flora, such as Bacteroides species.[1][2] This selective activity is a significant advantage, as it helps to preserve the integrity of the gut microbiome during treatment for CDI.[9][11]

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Fidaxomicin

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for fidaxomicin against a range of bacterial isolates, compiled from multiple in vitro studies.

Table 1: In Vitro Activity of Fidaxomicin against Clostridioides difficile

| Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| 1,323 | ≤0.001–1 | - | 0.5 | [12] |

| 1,889 (2013-2016) | - | - | 0.5 | [13] |

| 188 (Hungarian isolates) | 0.008–0.5 | - | 0.125 | [14] |

| 716 (from Phase III trials) | - | - | 0.5 | [15] |

| 313 (Israeli isolates) | 0.03 - >32 | - | - | [16] |

Table 2: In Vitro Activity of Fidaxomicin against Other Gram-Positive Bacteria

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (all) | - | 2 - 16 | 4 | 8 | [10] |

| Enterococcus faecalis | - | 1 - 8 | 2 | 2 | [10] |

| Enterococcus faecium | - | 1 - 8 | 4 | 4 | [10] |

| Vancomycin-Resistant Enterococci (VRE) | 1 (test strain) | 2 | - | - | [11] |

| Clostridium perfringens | 21 (canine/feline) | 0.004 - 0.032 | - | - | [17] |

Table 3: In Vitro Activity of Fidaxomicin against Gram-Negative Bacteria and Other Microorganisms

| Organism/Group | Activity | Reference(s) |

| Gram-negative aerobes | Little to no activity | [15] |

| Gram-negative anaerobes | Little to no activity | [15] |

| Bacteroides species | Minimal activity | [2] |

| Yeast | Little to no activity | [15] |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of fidaxomicin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The agar (B569324) dilution method is a standard and recommended procedure for susceptibility testing of anaerobic bacteria, including C. difficile.[17][18]

Agar Dilution Method (CLSI Guidelines for Anaerobes)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Fidaxomicin powder

-

Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)[17]

-

Brucella blood agar supplemented with hemin (B1673052) and vitamin K₁[18]

-

Sterile Petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Anaerobic incubation system (e.g., anaerobic chamber or jar)

-

Inoculator (e.g., Steers replicator)

Procedure:

-

Preparation of Fidaxomicin Stock Solution: A stock solution of fidaxomicin is prepared by dissolving the powder in a suitable solvent to a known concentration.

-

Preparation of Agar Plates with Antibiotic:

-

The Brucella blood agar is prepared and sterilized.

-

After cooling the molten agar to approximately 50°C, serial twofold dilutions of the fidaxomicin stock solution are added to aliquots of the agar to achieve the desired final concentrations.[19]

-

The agar is then poured into sterile Petri dishes and allowed to solidify.[19]

-

A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

The bacterial isolates are grown on an appropriate medium to obtain fresh, isolated colonies.

-

A suspension of each isolate is made in a suitable broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 × 10⁸ colony-forming units (CFU)/mL.[19] This suspension may be further diluted to achieve the final desired inoculum concentration.

-

-

Inoculation of Plates:

-

The prepared agar plates are inoculated with a standardized volume of each bacterial suspension using a multipoint inoculator.

-

-

Incubation:

-

Interpretation of Results:

-

Following incubation, the plates are examined for bacterial growth.

-

The MIC is recorded as the lowest concentration of fidaxomicin that completely inhibits visible growth of the organism.[19]

-

Visualization of Experimental Workflow and Mechanism of Action

Signaling Pathway: Fidaxomicin's Inhibition of Bacterial Transcription

Caption: Fidaxomicin inhibits bacterial transcription by preventing DNA strand separation.

Experimental Workflow: Agar Dilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Conclusion

Fidaxomicin is a potent, narrow-spectrum antibiotic with exceptional in vitro activity against Clostridioides difficile. Its targeted mechanism of action, which inhibits bacterial RNA polymerase, coupled with its minimal impact on the broader gut microbiota, establishes it as a valuable therapeutic agent for the treatment of CDI.[1][19] The standardized agar dilution method provides a reliable means of assessing its in vitro efficacy. Continued surveillance of the in vitro susceptibility of C. difficile to fidaxomicin is essential for monitoring resistance trends and ensuring its long-term clinical effectiveness.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fidaxomicin: a novel macrocyclic antibiotic for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fidaxomicin - Wikipedia [en.wikipedia.org]

- 4. ajmc.com [ajmc.com]

- 5. merckconnect.com [merckconnect.com]

- 6. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. scispace.com [scispace.com]

- 9. Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Fidaxomicin versus Vancomycin on Susceptibility to Intestinal Colonization with Vancomycin-Resistant Enterococci and Klebsiella pneumoniae in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. researchgate.net [researchgate.net]

- 16. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Molecular Vise: A Technical Guide to Fidaxomicin's Targeting of RNA Polymerase in Clostridium difficile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic, has emerged as a frontline therapy for Clostridium difficile infection (CDI), primarily owing to its potent bactericidal activity and minimal disruption of the gut microbiota. This in-depth technical guide elucidates the molecular basis of fidaxomicin's efficacy, focusing on its specific interaction with the bacterial RNA polymerase (RNAP). We present a comprehensive overview of the drug's mechanism of action, quantitative data on its inhibitory activity and resistance profiles, detailed experimental protocols for target validation, and visual representations of the key molecular interactions and experimental workflows. This document serves as a critical resource for researchers engaged in antimicrobial drug discovery and the study of bacterial transcription.

Introduction

Clostridium difficile, a Gram-positive, spore-forming anaerobe, is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen.[1][2] The therapeutic efficacy of fidaxomicin stems from its highly specific and potent inhibition of bacterial transcription, a fundamental process for bacterial viability. Its molecular target is the DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[3] Fidaxomicin's mechanism is distinct from that of other RNAP inhibitors, such as rifamycins, conferring a unique therapeutic profile.[4]

Mechanism of Action: A Molecular Vise on Transcription

Fidaxomicin exerts its bactericidal effect by arresting the initiation phase of transcription.[4] The drug binds to a specific site on the bacterial RNAP, often referred to as the "switch region."[5] This binding event prevents the essential conformational changes required for the transition from a closed promoter complex to an open promoter complex, a critical step where the DNA strands are separated to allow for RNA synthesis.[4]

Cryo-electron microscopy studies have revealed that fidaxomicin acts as a molecular "vise," trapping the RNAP's mobile "clamp" domain in an open conformation.[6] This open-clamp state physically obstructs the DNA from entering the active site cleft, thereby preventing the initiation of transcription.[2] The binding site of fidaxomicin is distinct from that of rifamycins, which explains the lack of cross-resistance between these two classes of antibiotics.

dot

Caption: Mechanism of Fidaxomicin Action on Bacterial Transcription.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Fidaxomicin against Bacterial RNA Polymerase

| Target Organism | IC50 (µM) | Notes |

| Mycobacterium tuberculosis | 0.2 | In the presence of the transcription factor RbpA. |

| Escherichia coli | 53 |

Data sourced from a 2022 study on the narrow-spectrum activity of fidaxomicin.[6]

Table 2: Fidaxomicin MICs for Clostridium difficile

| Strain Type | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Wild-Type | ≤0.001 - 1 | 0.5 |

Data compiled from multiple in vitro studies.[7]

Resistance to fidaxomicin is primarily associated with specific point mutations in the genes encoding the β (rpoB) and β' (rpoC) subunits of the RNAP. These mutations alter the drug's binding site, reducing its inhibitory activity.

Table 3: Fidaxomicin Resistance in Clostridium difficile and Associated RNAP Mutations

| Gene | Mutation | Fidaxomicin MIC (µg/mL) |

| rpoB | Wild-Type | 0.25 |

| rpoB | V1143D | >64 |

| rpoB | V1143G | 8 |

| rpoB | V1143A | >32 |

| rpoC | (various) | >1 |

Data from studies on fidaxomicin-resistant C. difficile isolates.[1][5][8] Note that the specific MIC can vary depending on the genetic background of the strain.

Experimental Protocols

The elucidation of fidaxomicin's molecular target and mechanism of action has been achieved through a combination of biochemical and structural biology techniques.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of fidaxomicin on RNA synthesis.

Objective: To quantify the dose-dependent inhibition of bacterial RNAP by fidaxomicin.

Methodology:

-

Reaction Setup: Assemble transcription reactions containing purified bacterial RNAP holoenzyme, a DNA template with a known promoter, and a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP).

-

Inhibitor Addition: Add varying concentrations of fidaxomicin to the reactions. A no-drug control is included to represent 100% transcription activity.

-

Initiation and Elongation: Initiate transcription by adding the final reaction component (e.g., NTPs or RNAP). Incubate at 37°C for a defined period to allow for RNA synthesis.

-

Termination: Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Analysis: Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the transcripts using autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition at each fidaxomicin concentration.

dot

Caption: Workflow for In Vitro Transcription Assay.

DNA Footprinting

This technique is used to map the binding site of proteins on DNA and to assess conformational changes in the DNA upon protein binding. In the context of fidaxomicin, permanganate (B83412) footprinting is particularly useful for detecting the separation of DNA strands in the open promoter complex.

Objective: To determine if fidaxomicin inhibits the formation of the open promoter complex by preventing DNA melting.

Methodology:

-

DNA Probe Preparation: Prepare a DNA fragment containing the promoter of interest, with one end radiolabeled.

-

Complex Formation: Incubate the radiolabeled DNA probe with RNAP in the presence and absence of fidaxomicin.

-

Permanganate Treatment: Add potassium permanganate (KMnO₄) to the reactions. KMnO₄ selectively modifies thymine (B56734) residues in single-stranded DNA.

-

Cleavage: Stop the permanganate reaction and cleave the DNA at the modified thymines using piperidine.

-

Analysis: Separate the resulting DNA fragments by denaturing PAGE. The appearance of cleavage products indicates regions of single-stranded DNA. Inhibition of cleavage in the presence of fidaxomicin demonstrates its ability to prevent DNA melting.[4]

dot

Caption: Workflow for Permanganate DNA Footprinting.

Conclusion

Fidaxomicin's unique mechanism of action, centered on the allosteric inhibition of transcription initiation via the trapping of the RNAP clamp, provides a compelling example of targeted antimicrobial therapy. Its high potency against C. difficile and the well-defined genetic basis of resistance offer valuable insights for the development of next-generation antibiotics. The experimental approaches detailed herein have been instrumental in dissecting this intricate molecular mechanism and can serve as a methodological framework for the investigation of other novel antimicrobial agents. A thorough understanding of the molecular interactions between fidaxomicin and its target is paramount for overcoming emerging resistance and for the rational design of new therapies to combat bacterial infections.

References

- 1. Fidaxomicin resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the impact of rpoB mutations on the in vitro and in vivo competitive fitness of Clostridium difficile and susceptibility to fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Fidaxomicin and its Active Metabolite OP-1118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamic properties of fidaxomicin (B1672665) and its principal active metabolite, OP-1118. Fidaxomicin is a first-in-class macrocyclic antibiotic approved for the treatment of Clostridioides difficile infection (CDI). Its unique mechanism of action and targeted spectrum of activity distinguish it from other CDI therapies. This document will detail its mechanism of action, in vitro activity, and its effects on key virulence factors of C. difficile, namely toxin production and spore formation. All quantitative data are summarized in structured tables, and key experimental protocols are provided to facilitate reproducibility.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Fidaxomicin and OP-1118 exert their bactericidal effect by inhibiting bacterial RNA polymerase (RNAP), a critical enzyme for transcription.[1] The mechanism is distinct from that of other antibiotic classes, such as rifamycins. Fidaxomicin binds to the "switch region" of the RNAP-DNA complex.[1] This binding action prevents the initial separation of the DNA strands, a crucial step for the initiation of transcription.[2][3] By jamming the enzyme in an open state, fidaxomicin effectively blocks the synthesis of messenger RNA (mRNA), leading to bacterial cell death.[1][2][4][5]

The metabolite OP-1118 shares this mechanism of action. The high specificity of fidaxomicin for bacterial RNAP, and its minimal impact on mammalian cells, contributes to its favorable safety profile.[1]

References

- 1. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]

- 2. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of Transcription Inhibition by Fidaxomicin (Lipiarmycin A3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]

- 5. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]

Fidaxomicin's Bactericidal Activity Against Clostridioides difficile: A Technical Examination

Fidaxomicin (B1672665) stands as a key therapeutic agent in the management of Clostridioides difficile infection (CDI), distinguished by its potent bactericidal action and a narrow spectrum of activity that minimizes disruption to the native gut microbiota. This technical guide provides an in-depth exploration of the bactericidal properties of fidaxomicin, its unique molecular mechanism, and the experimental methodologies employed to characterize its activity against C. difficile.

Defining Bactericidal vs. Bacteriostatic Activity

In antimicrobial pharmacology, the distinction between bactericidal and bacteriostatic activity is fundamental. Bacteriostatic agents inhibit the growth and replication of bacteria, depending on the host's immune system to eliminate the pathogens[1]. In contrast, bactericidal agents actively kill bacteria[1]. An antibiotic is generally classified as bactericidal if it achieves a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum within a specified period, typically 24 hours, in in-vitro time-kill assays[1]. Another key metric is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤4 is broadly considered indicative of bactericidal activity[1].

The Molecular Mechanism of Fidaxomicin

Fidaxomicin and its primary active metabolite, OP-1118, exert their bactericidal effect through a novel mechanism: the inhibition of bacterial RNA polymerase (RNAP)[1]. This action is highly specific to bacterial RNAP and targets a site distinct from that of rifamycins[1]. The mechanism involves a multi-step process that ultimately halts bacterial transcription at its earliest stage.

-

Binding to the RNAP "Switch Region": Fidaxomicin binds to the "switch region" at the base of the RNAP clamp[2]. This region is critical for the conformational changes that RNAP undergoes during the transcription cycle.

-

Trapping an Open-Clamp Conformation: This binding event traps the RNAP clamp in an open state[2]. The clamp must be able to open to allow DNA to enter the active site and close to maintain contact with the DNA template during transcription.

-

Inhibition of Transcription Initiation: By locking the clamp open, fidaxomicin prevents the initial separation of the double-stranded DNA template, a prerequisite for the synthesis of messenger RNA (mRNA)[2]. This effectively blocks the initiation phase of transcription, leading to a cessation of protein synthesis and subsequent bacterial cell death.

This targeted action against a crucial bacterial enzyme explains the potent bactericidal effect of fidaxomicin against C. difficile.

Caption: Mechanism of Fidaxomicin action on bacterial RNA polymerase.

Quantitative Analysis of Bactericidal Activity

The bactericidal nature of fidaxomicin is substantiated by quantitative in vitro susceptibility testing. While comprehensive paired MIC and MBC data are not consistently reported across studies, the available data from MIC testing and time-kill assays strongly support its classification as a bactericidal agent.

Minimum Inhibitory Concentration (MIC)

Fidaxomicin demonstrates potent activity against a wide range of C. difficile isolates, with consistently low MIC values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| C. difficile | 1889 | 0.004 - 1 | - | - | [3] |

| C. difficile | 313 | 0.06 - 0.5 | 0.25 | 0.5 | [4] |

| C. difficile | 188 | ≤0.008 - 0.5 | - | 0.125 | [4] |

| C. difficile (ATCC 700057) | - | 0.03 - 0.25 | - | - | [4] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Time-Kill Kinetic Assays

Time-kill assays provide direct evidence of an antibiotic's killing dynamics. Studies consistently demonstrate that fidaxomicin and its metabolite OP-1118 achieve rapid and significant reductions in C. difficile colony-forming units (CFU/mL), meeting the criteria for bactericidal activity.

| Strain | Agent & Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Outcome | Reference |

| C. difficile ATCC 43255 | Fidaxomicin (4x MIC) | 48 | ≥3 | Bactericidal | [5] |

| C. difficile ORG 1687 (BI strain) | Fidaxomicin (4x MIC) | 48 | ≥3 | Bactericidal | [5] |

| C. difficile ATCC 43255 | OP-1118 (4x MIC) | 48 | ≥3 | Bactericidal | [5] |

| C. difficile ORG 1687 (BI strain) | OP-1118 (4x MIC) | 48 | ≥3 | Bactericidal | [5] |

| C. difficile ATCC 43255 | Vancomycin (B549263) (4x MIC) | 48 | ~2 | Bacteriostatic | [5] |

Impact on C. difficile Virulence Factors

Beyond its direct killing effect, fidaxomicin significantly impacts key virulence factors of C. difficile, which are crucial for pathogenesis and disease recurrence.

-

Inhibition of Toxin Production: Even at sub-inhibitory concentrations (e.g., 1/4x MIC), fidaxomicin and OP-1118 drastically inhibit the production of toxins A (TcdA) and B (TcdB) by more than 80%[6][7]. This is achieved by suppressing the transcription of the genes located on the pathogenicity locus (PaLoc), including tcdA and tcdB[6]. In contrast, vancomycin does not demonstrate a similar inhibitory effect on toxin expression[6].

-

Inhibition of Sporulation: Fidaxomicin and OP-1118 effectively inhibit the sporulation of C. difficile, including the hypervirulent NAP1/BI/027 strain[8]. Spores are the dormant form of the bacterium responsible for transmission and recurrence of CDI. By inhibiting the expression of key sporulation genes like spoIIID and spoIIR, fidaxomicin may reduce the shedding of spores and contribute to its superiority over vancomycin in preventing CDI recurrence[8].

Experimental Protocols

The characterization of fidaxomicin's bactericidal activity relies on standardized and meticulously controlled in vitro methodologies.

Protocol 1: Determination of MIC and MBC via Broth Microdilution

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and subsequently the MBC of an antimicrobial agent against an anaerobic bacterium like C. difficile.

-

Preparation of Inoculum:

-

Culture a pure isolate of C. difficile on an appropriate agar (B569324) medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K) under anaerobic conditions (e.g., 35-37°C for 24-48 hours).

-

Prepare a bacterial suspension in a suitable pre-reduced broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Fidaxomicin:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of fidaxomicin in pre-reduced Brucella broth to cover the expected MIC range.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted drug and the positive control well.

-

Seal the plate and incubate under anaerobic conditions at 35-37°C for 48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of fidaxomicin that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

From each well showing no visible growth (the MIC well and those with higher concentrations), subculture a fixed volume (e.g., 10-100 µL) onto antibiotic-free Brucella agar plates.

-

Incubate the agar plates anaerobically for 48-72 hours, or until colonies are visible in the growth control.

-

The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% (≥3-log10) reduction in the initial inoculum's CFU/mL.

-

Protocol 2: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial agent's effect on bacterial viability over time.

-

Inoculum Preparation:

-

Grow a culture of C. difficile in pre-reduced Brucella broth to the early-logarithmic or mid-logarithmic phase of growth (turbidity corresponding to ~1 x 10⁶ CFU/mL).

-

-

Assay Setup:

-

Prepare flasks or tubes containing pre-reduced Brucella broth with fidaxomicin at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a drug-free growth control flask.

-

Inoculate each flask with the prepared bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all flasks under anaerobic conditions at 35-37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

-

-

Quantification of Viable Bacteria:

-

Perform serial 10-fold dilutions of each aliquot in sterile, pre-reduced broth or saline.

-

Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free Brucella agar plates.

-

Incubate the plates anaerobically until colonies are clearly visible (typically 48 hours).

-

Count the colonies on each plate to determine the CFU/mL at each time point. The lower limit of detection is typically 100 CFU/mL (1 log₂).

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum count at a specific time point (e.g., 24 or 48 hours).

-

Caption: Experimental workflow for a standard time-kill kinetic assay.

Conclusion

The classification of fidaxomicin as a bactericidal agent against Clostridioides difficile is strongly supported by comprehensive in vitro data. Its unique mechanism of inhibiting the initiation of bacterial RNA synthesis leads to rapid bacterial killing, as demonstrated by time-kill kinetic studies showing a ≥3-log10 reduction in viable bacteria[5]. This potent bactericidal activity is complemented by a significant inhibitory impact on the key virulence factors of toxin production and sporulation, even at sub-MIC levels[6][8]. These attributes distinguish fidaxomicin from bacteriostatic agents like vancomycin and are thought to contribute to its clinical efficacy, particularly in achieving a sustained clinical response and reducing the rate of CDI recurrence. The standardized methodologies outlined provide a robust framework for the continued evaluation of its antimicrobial properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of sub-minimum inhibitory concentrations of metronidazole, vancomycin, and fidaxomicin on growth rate and virulence of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fidaxomicin inhibits spore production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Narrow-Spectrum Activity of Fidaxomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infection (CDI). Its defining characteristic is its narrow spectrum of activity, which potently targets C. difficile while sparing the commensal gut microbiota. This targeted approach is associated with lower rates of CDI recurrence compared to broad-spectrum antibiotics. This technical guide provides an in-depth exploration of the molecular underpinnings of fidaxomicin's narrow-spectrum activity, its mechanism of action, its impact on the gut microbiome, and the experimental protocols used to elucidate these properties.

Introduction

Clostridioides difficile infection is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated infection.[1][2] Traditional treatments often involve broad-spectrum antibiotics like vancomycin (B549263), which can disrupt the delicate balance of the gut microbiome, increasing the risk of recurrent infections.[3] Fidaxomicin (formerly known as OPT-80) is a bactericidal antibiotic that offers a targeted therapeutic strategy. It is minimally absorbed systemically, leading to high concentrations in the colon where C. difficile resides.[4] This guide delves into the scientific basis of fidaxomicin's efficacy and specificity.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial transcription, a fundamental process for bacterial survival.[5] Its molecular target is the bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for transcribing DNA into RNA.[2]

The mechanism of inhibition is distinct from other RNAP-targeting antibiotics like rifamycins. Fidaxomicin binds to the "switch region" of the RNAP, a flexible part of the enzyme that is crucial for the opening and closing of the DNA clamp during transcription initiation. By binding to this region, fidaxomicin jams the RNAP in an open conformation, preventing it from clamping onto the DNA template. This blockage of the initial DNA strand separation prevents the formation of the open promoter complex, a critical step for the initiation of transcription.[2]

Signaling Pathway of Transcription Initiation and Fidaxomicin's Intervention

The Molecular Basis of Narrow-Spectrum Activity

The remarkable specificity of fidaxomicin for C. difficile over other gut bacteria, particularly Gram-negative species and many commensal Firmicutes, is rooted in the subtle structural differences in the RNAP enzyme across bacterial phyla.[1][6]

Cryo-electron microscopy studies have revealed that a single amino acid residue in the β' subunit of the C. difficile RNAP is a key determinant of fidaxomicin sensitivity.[7][8] This "sensitizer" residue, a lysine (B10760008) at position 84 (β'K84) in C. difficile, forms a crucial interaction with fidaxomicin, enhancing its binding affinity.[7] In contrast, the majority of gut commensals, such as those belonging to the Bacteroidetes and Proteobacteria phyla, lack this sensitizing residue at the equivalent position, often having a non-polar amino acid instead.[3][6] This single amino acid difference is a primary contributor to the narrow-spectrum activity of fidaxomicin.

Impact on the Gut Microbiome

A key clinical advantage of fidaxomicin is its minimal disruption of the gut microbiota compared to broad-spectrum antibiotics.[9][10] This "microbiome-sparing" effect is a direct consequence of its narrow spectrum of activity.

Studies in both animal models and human clinical trials have consistently demonstrated that fidaxomicin treatment preserves the diversity of the gut microbiome, particularly important commensal groups like Bacteroidetes.[9][11] In contrast, vancomycin treatment leads to a significant reduction in the abundance of these protective bacteria.[11] The preservation of the gut microbiota's integrity is believed to be a major factor in the lower rates of CDI recurrence observed with fidaxomicin treatment, as a healthy microbiome confers colonization resistance against C. difficile.[9]

Quantitative Data

Table 1: In Vitro Activity of Fidaxomicin Against Clostridioides difficile

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| 1,323 | ≤0.001–1 | - | 0.5 | [12] |

| 1,889 | 0.004–1 | - | 0.5 | [13] |

| 719 | 0.03–1 | - | 0.25 | [14] |

| 403 | ≤0.015–0.5 | - | 0.5 | [14] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Comparative In Vitro Activity of Fidaxomicin Against C. difficile and Common Gut Commensals*

| Organism | Phylum | Fidaxomicin MIC₉₀ (µg/mL) |

| Clostridioides difficile | Firmicutes | 0.25 - 0.5 |

| Bacteroides fragilis | Bacteroidetes | >128 |

| Escherichia coli | Proteobacteria | >128 |

| Enterococcus faecalis | Firmicutes | 4 |

| Lactobacillus spp. | Firmicutes | 16 |

| Bifidobacterium spp. | Actinobacteria | 8 |

*Data compiled from multiple sources and represent a general overview. Actual MIC values can vary between studies and strains.

Table 3: Clinical Trial Outcomes: Fidaxomicin vs. Vancomycin for the Treatment of C. difficile Infection*

| Outcome | Fidaxomicin | Vancomycin | p-value | Reference(s) |

| Clinical Cure Rate | ||||

| Phase 3 Trial (North American) | 88.2% | 85.8% | NS | [3][15] |

| Meta-analysis (3 RCTs) | 87.2% | 86.5% | NS | [2] |

| Recurrence Rate (within 30 days) | ||||

| Phase 3 Trial (North American) | 15.4% | 25.3% | 0.005 | [3] |

| Meta-analysis (6 RCTs, 8 Obs. studies) | 16.1% | 25.4% | <0.00001 | [16] |

| Global Cure Rate (Cure with no recurrence) | ||||

| Phase 3 Trial (North American) | 77.7% | 67.1% | 0.006 | [15] |

NS = Not Significant; RCT = Randomized Controlled Trial; Obs. = Observational

Mechanisms of Resistance

Resistance to fidaxomicin in C. difficile is relatively rare but can emerge through specific mutations in the genes encoding the RNAP subunits.[17][18] The most commonly reported mutations are found in the rpoB gene, which encodes the β subunit, and the rpoC gene, which encodes the β' subunit.[17][19] These mutations are thought to alter the fidaxomicin binding site on the RNAP, thereby reducing the drug's inhibitory activity.[18] Another potential mechanism of resistance involves mutations in the transcriptional regulator gene marR.[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[20][21]

Objective: To determine the minimum concentration of fidaxomicin that inhibits the visible growth of C. difficile.

Materials:

-

Fidaxomicin analytical standard

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Brucella agar base, supplemented with hemin, vitamin K₁, and laked sheep blood

-

Anaerobic gas generating system or anaerobic chamber

-

Sterile petri dishes, tubes, and pipettes

-

C. difficile isolates and quality control strains (e.g., C. difficile ATCC 700057)

-

0.5 McFarland turbidity standard

-

Steers replicator or multipoint inoculator

Procedure:

-

Sample Collection and DNA Extraction:

-

Collect fecal samples from subjects before, during, and after antibiotic treatment.

-

Extract total genomic DNA from the samples using a validated kit (e.g., QIAamp DNA Stool Mini Kit).

-

-

PCR Amplification:

-

Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with adapter sequences for sequencing.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products.

-

Perform library preparation according to the sequencing platform's protocol (e.g., Illumina).

-

Sequence the libraries on a high-throughput sequencer.

-

-

Bioinformatics Analysis:

-

Quality Control: Filter and trim the raw sequencing reads.

-

OTU Clustering: Cluster sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).

-

Taxonomic Assignment: Assign taxonomy to each OTU by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis:

-

Alpha diversity: Calculate metrics of within-sample diversity (e.g., Shannon index, Chao1).

-

Beta diversity: Compare the microbial composition between samples (e.g., Bray-Curtis dissimilarity, UniFrac distance) and visualize with ordination plots (e.g., PCoA).

-

-

Conclusion

Fidaxomicin's narrow-spectrum activity is a paradigm of targeted antimicrobial therapy. Its ability to selectively eliminate C. difficile while preserving the gut microbiota is a direct result of its unique mechanism of action and the specific molecular interactions with the C. difficile RNA polymerase. The experimental protocols detailed in this guide provide a framework for the continued investigation of fidaxomicin and the development of future narrow-spectrum antibiotics. Understanding these fundamental principles is crucial for researchers and drug development professionals working to combat infectious diseases while minimizing collateral damage to the host microbiome.

References

- 1. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biorxiv.org [biorxiv.org]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Impact of Oral Fidaxomicin Administration on the Intestinal Microbiota and Susceptibility to Clostridium difficile Colonization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. merckconnect.com [merckconnect.com]

- 14. findaphd.com [findaphd.com]

- 15. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]

- 16. Path of least recurrence: A systematic review and meta-analysis of fidaxomicin versus vancomycin for Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 21. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

Methodological & Application

Application Note: HPLC Analysis and Quantification of Fidaxomicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidaxomicin (B1672665) is a macrolide antibiotic with a narrow spectrum of activity, primarily used for the treatment of Clostridioides difficile infection.[1][2] Accurate and reliable quantification of fidaxomicin in bulk drug substances, pharmaceutical dosage forms, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of fidaxomicin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used analytical technique. The methods described are based on established and validated procedures.[3][4][5][6][7][8]

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify fidaxomicin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic aqueous solution and organic modifiers. The concentration of fidaxomicin is determined by comparing the peak area of the analyte in a sample to the peak area of a known concentration of a fidaxomicin reference standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for two distinct HPLC methods for fidaxomicin analysis, providing a basis for method selection and performance expectation.

Table 1: Chromatographic Conditions and System Suitability

| Parameter | Method 1 | Method 2 |

| HPLC Column | Symmetry C18 Inertsil ODS-3V (4.6 x 250 mm, 5 µm)[7] | Reversed-Phase C18 Column[4][5][8] |

| Mobile Phase | 0.1% Ortho-phosphoric acid : Acetonitrile (B52724) (5:95 v/v)[7] | 0.1% Ortho-phosphoric acid in Water : Acetonitrile : Methanol (B129727) (20:36.5:43.5 v/v/v)[4][5][8] |

| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[4][5][8] |

| Detection Wavelength | 228 nm[7] | 260 nm[4][5][8] |

| Injection Volume | Not Specified | Not Specified |

| Retention Time | ~6.5 minutes[7] | Not Specified |

| Tailing Factor | ≤ 2.0[3] | Not Specified |

| Resolution | ≥ 3.0 (between Fidaxomicin and Impurity A)[3] | Not Specified |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range | 10 - 150 µg/mL[7] | 5 - 30 µg/mL[4][5][8] |

| Correlation Coefficient (r²) | > 0.999[4] | Not Specified |

| Limit of Detection (LOD) | 6.67 µg/mL[7] | 0.4 µg/mL[4][6][8] |

| Limit of Quantification (LOQ) | 20.22 µg/mL[7] | 1.3 µg/mL[4][6][8] |

| Precision (%RSD) | Not Specified | Intra-day: 1.54%, Inter-day: 1.64%[4][5][8] |

| Accuracy (Recovery) | Not Specified | 70% level, 100% level, 130% level (Specific values not provided)[3] |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Method 1):

-

Prepare a 0.1% solution of ortho-phosphoric acid in water.

-

Mix the 0.1% ortho-phosphoric acid solution with acetonitrile in a ratio of 5:95 (v/v).

-

Degas the mobile phase prior to use.

Mobile Phase Preparation (Method 2):

-

Prepare a 0.1% solution of ortho-phosphoric acid in water.

-

Mix the 0.1% ortho-phosphoric acid solution, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v).[4][5][8]

-

Degas the mobile phase prior to use.

Standard Stock Solution Preparation:

-

Accurately weigh a suitable amount of Fidaxomicin reference standard.

-

Dissolve the standard in a suitable diluent (e.g., methanol or the mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Sonication may be used to ensure complete dissolution.

Working Standard Solution Preparation:

-

Dilute the standard stock solution with the mobile phase to prepare working standard solutions at various concentration levels covering the desired calibration range (e.g., for Method 1: 10, 50, 100, 150 µg/mL; for Method 2: 5, 10, 20, 30 µg/mL).[4][5][7][8]

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of fidaxomicin.

-

Transfer the powder to a volumetric flask.

-

Add a portion of the diluent and sonicate to dissolve the fidaxomicin.

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

HPLC System Setup and Analysis

-

Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform system suitability tests by injecting the working standard solution multiple times. The system is deemed ready when parameters like retention time reproducibility (%RSD ≤ 2.0) and tailing factor (≤ 2.0) are met.[3]

-

Construct a calibration curve by injecting the prepared working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Record the chromatograms and integrate the peak areas for fidaxomicin.

Data Analysis and Quantification

-

Plot a calibration curve of the peak area versus the concentration of the fidaxomicin working standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Determine the concentration of fidaxomicin in the sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the final concentration of fidaxomicin in the original sample, taking into account all dilution factors.

Visualizations

References

- 1. allmpus.com [allmpus.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. jmpas.com [jmpas.com]

- 4. researchgate.net [researchgate.net]

- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. veterinaria.org [veterinaria.org]

- 8. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Assay of Fidaxomicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fidaxomicin (B1672665) in bulk and pharmaceutical dosage forms. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies. The protocol adheres to the International Council for Harmonisation (ICH) guidelines.

Introduction

Fidaxomicin is a macrocyclic antibiotic used for the treatment of Clostridium difficile infection.[1] Ensuring the quality and potency of Fidaxomicin formulations is critical for its therapeutic efficacy. A validated analytical method is essential for generating reliable data for quality control and regulatory purposes.[1] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for the assay of Fidaxomicin.

Chromatographic Conditions

A summary of the chromatographic conditions from two different validated methods is presented in Table 1. Method 1 offers a gradient elution suitable for separating degradation products, while Method 2 provides a simpler isocratic separation.

Table 1: Comparison of RP-HPLC Chromatographic Conditions for Fidaxomicin Assay

| Parameter | Method 1 | Method 2 |

| Column | Symmetry C18 Inertsil ODS-3V (4.6 x 250mm, 5µm) | Reversed phase C18 column |

| Mobile Phase | A: 0.1% Ortho-phosphoric acid (OPA) B: Acetonitrile (B52724) Gradient: Not specified | 0.1% Ortho-phosphoric acid (OPA) in water, acetonitrile, and methanol (B129727) (20:36.5:43.5% v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 228 nm | 260 nm |

| Injection Volume | Not specified | Not specified |

| Column Temperature | Not specified | Not specified |

| Retention Time | ~6.5 minutes | Not specified |

Experimental Protocols

Materials and Reagents

-

Fidaxomicin reference standard

-

Fidaxomicin sample (bulk drug or formulation)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid (AR grade)

-

Trifluoroacetic Acid (TFA)

-

Water (HPLC grade)

Preparation of Solutions

Diluent Preparation: A mixture of 60% Methanol and 40% Water (v/v) can be used as a diluent.[2]

Mobile Phase Preparation:

-

Method 1:

-

Mobile Phase A: 0.1% Ortho-phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

The mobile phase consists of 0.1% ortho-phosphoric acid (OPA) and acetonitrile (05:95).[1]

-

-

Method 2:

Standard Stock Solution Preparation: Accurately weigh and transfer about 25.00 mg of Fidaxomicin reference standard into a 50 mL volumetric flask.[2] Add approximately 40 mL of diluent and sonicate to dissolve.[2] Allow the solution to cool to room temperature and dilute to the mark with diluent and mix well.[2]

Working Standard Solution Preparation: From the standard stock solution, prepare working standard solutions within the desired concentration range (e.g., 10 to 150 µg/mL) by diluting with the diluent.[1]

Sample Solution Preparation: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.[1] Accurately weigh a quantity of powder equivalent to the dosage amount of Fidaxomicin and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Table 2: Summary of Validation Parameters for Fidaxomicin RP-HPLC Methods

| Validation Parameter | Method 1 | Method 2 |

| Linearity Range | 10 - 150 µg/mL | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | Not specified |

| Accuracy (% Recovery) | 98.8% to 99.8% | Not specified |

| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 2.0% | Intra-day: 1.54% Inter-day: 1.64% |

| Limit of Detection (LOD) | 6.67 µg/mL | 0.4 µg/mL |

| Limit of Quantitation (LOQ) | 20.22 µg/mL | 1.3 µg/mL |

| Robustness | Robust | Robust |

Specificity and Stability-Indicating Properties

The specificity of the method was evaluated by performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3][4] The method is considered stability-indicating if it can effectively separate the Fidaxomicin peak from any degradation products.[2][4] In one study, six degradation impurities were identified, with some being specific to acidic or alkaline stress conditions.[3][4][5][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and validation of the RP-HPLC method for Fidaxomicin.

References

- 1. veterinaria.org [veterinaria.org]

- 2. jmpas.com [jmpas.com]

- 3. researchgate.net [researchgate.net]

- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]

- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]

Application Notes and Protocols for Fidaxomicin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria, particularly Clostridioides difficile, to fidaxomicin (B1672665). The methodologies described adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antimicrobial agent that inhibits bacterial RNA polymerase. It is primarily used for the treatment of C. difficile infections (CDI). Accurate in vitro susceptibility testing is crucial for monitoring emerging resistance, guiding therapeutic choices, and supporting new drug development. The two primary methods for determining the minimum inhibitory concentration (MIC) of fidaxomicin are agar (B569324) dilution and broth microdilution.

Principle of Methods

Agar Dilution: This method involves incorporating serial twofold dilutions of fidaxomicin into a suitable agar medium. A standardized bacterial inoculum is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. The MIC is the lowest concentration of fidaxomicin that completely inhibits visible growth after incubation. The agar dilution method is the reference method recommended by the CLSI for testing anaerobic bacteria like C. difficile.[1]

Broth Microdilution: In this method, serial twofold dilutions of fidaxomicin are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of fidaxomicin that prevents visible growth. While not the CLSI-validated reference method for anaerobes, broth microdilution is a widely used and acceptable alternative for determining fidaxomicin MICs.[2][3][4][5]

Data Presentation

Fidaxomicin MIC Distributions for Clostridioides difficile

| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| ≤0.015 - 1 | 0.125 | 0.5 | [6][7] |

| ≤0.001 - 1 | 0.125 | 0.5 | [8] |

| 0.032 - 1 | 0.25 | 0.5 | [9] |

Quality Control (QC) Ranges for Fidaxomicin

| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Reference(s) |

| Clostridioides difficile ATCC 700057 | Agar Dilution / Broth Microdilution | 0.03 - 0.25 | [10] |

| Bacteroides fragilis ATCC 25285 | Agar Dilution | Not applicable for fidaxomicin | [7] |

| Bacteroides thetaiotaomicron ATCC 29741 | Agar Dilution | Not applicable for fidaxomicin | [7] |

Experimental Protocols

Agar Dilution Method (Modified from CLSI M11-A8)

a. Preparation of Fidaxomicin Stock Solution:

-

Aseptically weigh a sufficient amount of fidaxomicin powder.

-

Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).[1]

-

Store the stock solution in small aliquots at -70°C or below until use.

b. Preparation of Agar Plates:

-

Prepare Brucella agar supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.[1]

-

Sterilize the medium by autoclaving and cool to 48-50°C in a water bath.[1]

-

Prepare serial twofold dilutions of the fidaxomicin stock solution in a sterile diluent.

-

Add 2 mL of each fidaxomicin dilution to 18 mL of molten agar to achieve the desired final concentrations (this 1:10 dilution results in a final concentration range, for example, of 0.015 to 128 µg/mL).

-

Mix gently by inverting the tubes and pour the agar into sterile 100 mm Petri dishes.

-

Allow the agar to solidify at room temperature.

-

Prepare a growth control plate containing no fidaxomicin.

c. Inoculum Preparation:

-

Subculture the test isolates onto Brucella blood agar plates and incubate anaerobically at 35-37°C for 24-48 hours to obtain well-isolated colonies.

-

Select 3-5 colonies and suspend them in a suitable broth (e.g., Brucella broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]

-

Further dilute the standardized suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 10⁷ CFU/mL.

d. Inoculation and Incubation:

-

Using a multipoint inoculator, deliver approximately 1-2 µL of the bacterial suspension to the surface of the agar plates, resulting in a final inoculum of 10⁴-10⁵ CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.[1][7]

e. Interpretation of Results:

-

After incubation, examine the plates for visible growth.

-

The MIC is the lowest concentration of fidaxomicin that completely inhibits growth, including the presence of a faint haze or a single colony.

Broth Microdilution Method

a. Preparation of Fidaxomicin Dilutions:

-

Prepare serial twofold dilutions of the fidaxomicin stock solution in a suitable broth, such as Brucella broth supplemented with hemin and vitamin K1, directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

b. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.

d. Interpretation of Results:

-

Following incubation, examine the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of fidaxomicin in which there is no visible growth.

Mandatory Visualization

Caption: Workflow for Fidaxomicin Agar Dilution Susceptibility Testing.

Caption: Workflow for Fidaxomicin Broth Microdilution Susceptibility Testing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of the in vitro antibacterial activity of Ramizol, fidaxomicin, vancomycin, and metronidazole against 100 clinical isolates of Clostridium difficile by broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. can-r.com [can-r.com]

- 7. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Fidaxomicin Clinical Trials in Adults

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the clinical evaluation of Fidaxomicin for the treatment of Clostridioides difficile infection (CDI) in adults.

Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that inhibits bacterial RNA polymerase, demonstrating bactericidal activity against Clostridioides difficile.[1][2] Its targeted mechanism of action minimizes disruption to the normal gut microbiota, which is a significant advantage over broad-spectrum antibiotics.[2] Clinical trials have established its efficacy and safety in treating CDI, with a particular benefit in reducing the rate of recurrence compared to standard therapies like vancomycin (B549263).[3][4]

Mechanism of Action: Fidaxomicin binds to the "switch regions" of bacterial RNA polymerase, preventing the movement necessary for the initiation of transcription.[2][3] This inhibition of RNA synthesis ultimately leads to bacterial cell death.[5]

Experimental Design for Phase 3 Clinical Trials

Phase 3 clinical trials for Fidaxomicin in adults have typically been designed as multicenter, randomized, double-blind, active-controlled studies to demonstrate non-inferiority to the standard of care, such as vancomycin, for clinical cure and superiority for sustained clinical response.[4][6]

Study Population and Eligibility Criteria

A well-defined study population is critical for the successful execution of a clinical trial. The following table summarizes typical inclusion and exclusion criteria for adult patients in Fidaxomicin clinical trials for CDI.

| Criteria | Inclusion | Exclusion |

| Age | ≥18 years of age.[7] | <18 years of age. |

| Diagnosis | Diagnosis of C. difficile-associated diarrhea (CDAD) confirmed by: >3 unformed bowel movements in the 24 hours prior to randomization and a positive stool test for C. difficile toxin A or B within 48 hours of randomization.[7] | Life-threatening or fulminant infection, including hypotension, septic shock, peritoneal signs, significant dehydration, or toxic megacolon.[7] |

| Prior Treatment | No more than 24 hours of pretreatment with vancomycin or metronidazole.[7] | More than 24 hours of prior CDI therapy.[7] |

| Prior Episodes | No more than one prior episode of CDAD in the past 3 months.[7] | More than one prior CDI episode in the last 3 months.[7] |

| Comorbidities | - | Inflammatory bowel disease (in some studies).[8] |

Treatment Regimens and Randomization

Patients are typically randomized in a 1:1 ratio to receive either Fidaxomicin or the active comparator.

| Treatment Arm | Dosage and Administration | Duration |

| Fidaxomicin | 200 mg tablet orally twice daily.[7] | 10 days.[7] |